Introduction: The Strategic Importance of the Indazole Scaffold
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 5-Ethynyl-1H-indazole: A Key Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in clinically successful drugs. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-indazole core is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a cornerstone of numerous targeted therapies, particularly in oncology. Marketed kinase inhibitors such as Pazopanib (for renal cell carcinoma) and Axitinib (for renal cell carcinoma) feature the indazole core as a critical hinge-binding motif, anchoring the drug within the ATP-binding pocket of the target enzyme.[3][4]
This guide focuses on a particularly valuable derivative: 5-Ethynyl-1H-indazole . The introduction of the ethynyl (terminal alkyne) group at the 5-position transforms the well-established indazole scaffold into a highly versatile and powerful building block for modern drug discovery. This functional group serves two primary strategic purposes:
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A Versatile Synthetic Handle: The terminal alkyne is amenable to a wide array of high-yielding coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling, allowing for the facile and controlled extension of the molecular structure.[5]
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A Gateway to Advanced Chemical Biology: The ethynyl group is a key participant in bioorthogonal "click chemistry," enabling researchers to attach fluorescent probes, affinity tags, or other molecules for mechanism-of-action studies.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the structure, properties, synthesis, and application of 5-Ethynyl-1H-indazole.
PART 1: Core Molecular Profile and Physicochemical Properties
5-Ethynyl-1H-indazole is a solid, off-white to yellow compound at room temperature.[6] Its structure is defined by the indazole bicyclic system with a terminal alkyne substituent at the C5 position. The 1H-tautomer, where the proton resides on the nitrogen at position 1, is the most thermodynamically stable and predominant form.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 403660-57-1 | [6][7][8] |
| Molecular Formula | C₉H₆N₂ | [6][8][9] |
| Molecular Weight | 142.16 g/mol | [6][8][10] |
| IUPAC Name | 5-ethynyl-1H-indazole | [6][8] |
| Appearance | Solid | [6] |
| Purity | Typically ≥96% | [6] |
| Canonical SMILES | C#CC1=CC=C2NN=CC2=C1 | [6][9] |
| InChI Key | HITPFUFPRYAMGN-UHFFFAOYSA-N | [6][9] |
| Storage | Sealed in a dry environment at room temperature | [7] |
PART 2: Synthesis and Chemical Reactivity
Rationale for Synthetic Strategy
While 5-Ethynyl-1H-indazole is commercially available, understanding its synthesis is crucial for the development of novel derivatives. A robust and widely applicable method for its synthesis is the Sonogashira coupling . This palladium- and copper-catalyzed cross-coupling reaction is the industry standard for forming carbon-carbon bonds between sp² (aryl halides) and sp (terminal alkynes) hybridized carbons.
The logical precursor for this synthesis is a halogenated indazole, specifically 5-Iodo-1H-indazole . The iodine atom provides the necessary reactivity for the palladium catalytic cycle. To prevent undesired side reactions at the acidic N-H position of the indazole ring, a protecting group strategy is often employed. A base-labile group like Boc (tert-butyloxycarbonyl) or an acid-labile group is suitable. The alkyne is introduced using a protected acetylene source, such as trimethylsilylacetylene, to avoid self-coupling. A final deprotection step then yields the target molecule.
Illustrative Synthesis Workflow
Caption: A plausible three-step synthesis of 5-Ethynyl-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for Sonogashira couplings on heterocyclic systems.[5]
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Step 1: Protection of 5-Iodo-1H-indazole
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To a solution of 5-Iodo-1H-indazole (1.0 eq) in an anhydrous solvent like acetonitrile or CH₂Cl₂ is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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The reaction mixture is stirred at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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The solvent is removed in vacuo, and the residue is purified by silica gel chromatography to yield tert-butyl 5-iodo-1H-indazole-1-carboxylate.
-
Causality: The Boc group protects the acidic N-H proton, preventing it from interfering with the basic conditions of the subsequent Sonogashira coupling and improving solubility in organic solvents.
-
-
Step 2: Sonogashira Coupling
-
To a solution of the Boc-protected 5-iodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine) is added trimethylsilylacetylene (1.2 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq).
-
The reaction vessel is purged with an inert gas (Nitrogen or Argon) and stirred at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.
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Progress is monitored by TLC or LC-MS. Upon completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.
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The crude product is purified by column chromatography.
-
Causality: The Pd/Cu catalytic system is essential. The palladium complex undergoes oxidative addition into the C-I bond, while copper facilitates the formation of a copper(I) acetylide, which then participates in transmetalation to the palladium center, leading to the formation of the new C-C bond after reductive elimination.
-
-
Step 3: Deprotection
-
The purified, silyl- and Boc-protected intermediate is dissolved in a solvent like methanol.
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A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to cleave the silyl protecting group.
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To cleave the Boc group, a strong acid like trifluoroacetic acid (TFA) in CH₂Cl₂ is typically used. Alternatively, if a base-labile protecting group was used on the nitrogen, this step might be combined with the silyl deprotection.
-
The reaction is stirred at room temperature until complete. The final product, 5-Ethynyl-1H-indazole, is isolated after an aqueous workup and purification by chromatography or recrystallization.
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Causality: The silyl group must be removed to furnish the terminal alkyne. The Boc group must be removed to provide the final parent heterocycle, which is often the desired fragment for hinge-binding in kinase inhibitors.
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PART 3: Application as a Privileged Building Block in Drug Discovery
The true value of 5-Ethynyl-1H-indazole lies in its application as a strategic building block for synthesizing potent and selective kinase inhibitors.[11][12] The indazole core itself is a proven "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[13] The ethynyl group at the 5-position provides a rigid, linear linker to explore other regions of the ATP binding site, allowing chemists to "grow" the molecule towards solvent-exposed regions or other pockets to gain potency and selectivity.
Numerous research programs have leveraged this scaffold. For instance, derivatives of ethynyl-indazoles have been synthesized and evaluated as inhibitors of critical cancer-related kinases, including:
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BCR-ABL: Key in chronic myeloid leukemia (CML), where indazole-based compounds have shown high potency against wild-type and resistant mutants.[14]
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PI3K Pathway: A central signaling node in cancer, where 3-ethynyl-1H-indazoles have been developed as inhibitors of PI3K, PDK1, and mTOR.[5]
-
Polo-like kinase 4 (PLK4): A regulator of centriole duplication, making it a target for cancers driven by centrosome amplification.[15]
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Pim Kinases: A family of serine/threonine kinases implicated in tumorigenesis, where 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim inhibitors.[16]
Conceptual Role in Kinase Inhibition
The following diagram illustrates the conceptual binding mode of a hypothetical inhibitor derived from 5-Ethynyl-1H-indazole within a kinase ATP pocket.
Caption: Role of the indazole core as a hinge-binding scaffold.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Ethynyl-1H-indazole is essential. The compound is classified as harmful and an irritant.
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Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17] All handling of the solid should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][19] This prevents moisture absorption and degradation.
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Incompatibilities: Avoid contact with strong oxidizing agents.[17][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
5-Ethynyl-1H-indazole is more than just another heterocyclic compound; it is a strategically designed building block that combines the proven biological relevance of the indazole scaffold with the synthetic versatility of a terminal alkyne. Its utility in the construction of targeted kinase inhibitors has been repeatedly demonstrated, making it an invaluable asset for researchers in medicinal chemistry and chemical biology. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to rationally design the next generation of precision therapeutics.
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